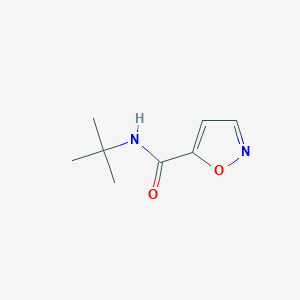

N-(tert-Butyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-Butyl)isoxazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Techniques

- Cycloaddition Reactions : One common method involves the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes.

- Condensation Reactions : Another approach is the condensation of isoxazole derivatives with amines under acidic or basic conditions.

Anticancer Activity

Research has shown that N-(tert-Butyl)isoxazole-5-carboxamide and its derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain isoxazole derivatives can inhibit cancer cell proliferation across various cancer types, including breast, colon, and liver cancers.

Case Study: Indole-3-isoxazole-5-carboxamide Derivatives

A study evaluated a series of indole-3-isoxazole-5-carboxamide derivatives against several cancer cell lines (MCF7, HCT116, Huh7). The results indicated IC50 values ranging from 0.7 to 35.2 µM, showing selective activity against cancer cells compared to normal cells .

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties. Compounds displaying significant antibacterial activity against pathogens such as E. coli and S. aureus have been reported.

Case Study: Antibacterial Screening

A study synthesized various isoxazoles and tested them against multiple bacterial strains. Certain derivatives demonstrated potent antibacterial activity, suggesting their potential use as novel antimicrobial agents .

Anti-inflammatory and Analgesic Effects

This compound has shown promise in modulating pain pathways through its interaction with TRPM8 channels, which are implicated in cold sensation and pain relief.

Case Study: TRPM8 Modulation

Research highlighted that some aminoisoxazole-based derivatives can act as TRPM8 agonists, providing up to 200-fold increased potency compared to menthol in pain models . This suggests potential applications in developing analgesics for cold-induced pain.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the isoxazole ring can significantly affect potency and selectivity against specific targets.

Key Findings:

- Substituent Effects : The introduction of electron-donating or withdrawing groups can enhance or diminish activity.

- Selectivity Profiles : Certain modifications lead to increased selectivity for cancer cell lines over normal cells, highlighting the importance of targeted drug design.

特性

CAS番号 |

126243-10-5 |

|---|---|

分子式 |

C8H12N2O2 |

分子量 |

168.19 g/mol |

IUPAC名 |

N-tert-butyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-7(11)6-4-5-9-12-6/h4-5H,1-3H3,(H,10,11) |

InChIキー |

BMHPEPMABUQXMP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC=NO1 |

正規SMILES |

CC(C)(C)NC(=O)C1=CC=NO1 |

同義語 |

5-Isoxazolecarboxamide,N-(1,1-dimethylethyl)-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。